molecular formula C11H8ClNO2S B1358556 6-Phenylpyridine-3-sulfonyl chloride CAS No. 884507-12-4

6-Phenylpyridine-3-sulfonyl chloride

Cat. No. B1358556
CAS RN: 884507-12-4
M. Wt: 253.71 g/mol
InChI Key: XXAIRWVPDAMXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylpyridine-3-sulfonyl chloride is a chemical compound offered by several suppliers such as Aladdin Scientific and ChemScene . Its molecular formula is C11H8ClNO2S and has a molecular weight of 253.7 .


Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride, which is structurally similar to 6-Phenylpyridine-3-sulfonyl chloride, involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride . Another method involves taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Phenylpyridine-3-sulfonyl chloride are not mentioned in the search results, there are general discussions on the nucleophilic substitution of pyridine at an unsaturated carbon center . The reaction product, pyridine-3-sulfonyl chloride, was formed under certain conditions .

Scientific Research Applications

Catalytic Processes

  • Ruthenium-Catalyzed Meta Sulfonation: Research indicates that 6-Phenylpyridine-3-sulfonyl chloride is involved in ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, offering access to atypical regioselectivity in reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).

Synthesis of Complex Compounds

  • Design and Application of Ionic Liquids: A study on the design, characterization, and application of new ionic liquids, including 1-sulfopyridinium chloride, highlights its role as an efficient catalyst in the synthesis of complex organic compounds (Moosavi-Zare et al., 2013).
  • Inhibitors of Human Leukocyte Elastase: 6-Phenylpyridine-3-sulfonyl chloride derivatives have shown potential as inhibitors in human leukocyte elastase, indicating its significance in medicinal chemistry (Bernstein et al., 1995).

Interaction with Other Chemical Entities

  • Oxidative Reaction with Tertiary Amines: The compound has been found to undergo reactions with tertiary amines in the presence of air, leading to the production of sulfonylethenamines, showing its reactive versatility (Wei et al., 2016).

Future Directions

While specific future directions for 6-Phenylpyridine-3-sulfonyl chloride are not mentioned in the search results, there are discussions on the development of desalination membranes by interfacial polymerization . This could potentially involve the use of sulfonyl chloride compounds.

properties

IUPAC Name

6-phenylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAIRWVPDAMXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640182
Record name 6-Phenylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyridine-3-sulfonyl chloride

CAS RN

884507-12-4
Record name 6-Phenylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenylpyridine-3-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylpyridine-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Phenylpyridine-3-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Phenylpyridine-3-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
6-Phenylpyridine-3-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Phenylpyridine-3-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Phenylpyridine-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.